

# physical and chemical properties of (16R)-Dihydrositsirikine

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## Compound of Interest

Compound Name: (16R)-Dihydrositsirikine

Cat. No.: B1155364

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## An In-depth Technical Guide to (16R)-Dihydrositsirikine

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**(16R)-Dihydrositsirikine** is a naturally occurring alkaloid belonging to the indolo[2,3-a]quinolizine class of compounds. First identified in *Catharanthus roseus*, this molecule has garnered interest within the scientific community for its potential biological activities, characteristic of this family of complex natural products. This technical guide provides a comprehensive overview of the known physical and chemical properties of **(16R)-Dihydrositsirikine**, alongside available experimental data. Due to the limited publicly available information, this document focuses on consolidating existing data to facilitate further research and development efforts.

### Physicochemical Properties

**(16R)-Dihydrositsirikine** is a white, powdered solid at room temperature. Its core structure features a tetracyclic indoloquinolizine skeleton with an ethyl group and a hydroxy(methoxycarbonyl)propyl substituent. The stereochemistry at position 16 is designated as 'R'.

Table 1: Physical and Chemical Properties of **(16R)-Dihydrositsirikine**

Property	Value	Source
Molecular Formula	C <sub>21</sub> H <sub>28</sub> N <sub>2</sub> O <sub>3</sub>	[1][2]
Molecular Weight	356.47 g/mol	[2]
CAS Number	6519-26-2	[2]
IUPAC Name	methyl (2R)-2-[(2S,3R,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate	[1]
Synonyms	18,19-Dihydro-16(R)-sitsirikine, Dihydrositsirikine	[1]
Melting Point	215 °C	[2]
Boiling Point (Predicted)	547.5 ± 45.0 °C	[2]
Density (Predicted)	1.24 ± 0.1 g/cm <sup>3</sup>	[2]
pKa (Predicted)	14.30 ± 0.10	[2]
Physical State	Powder	

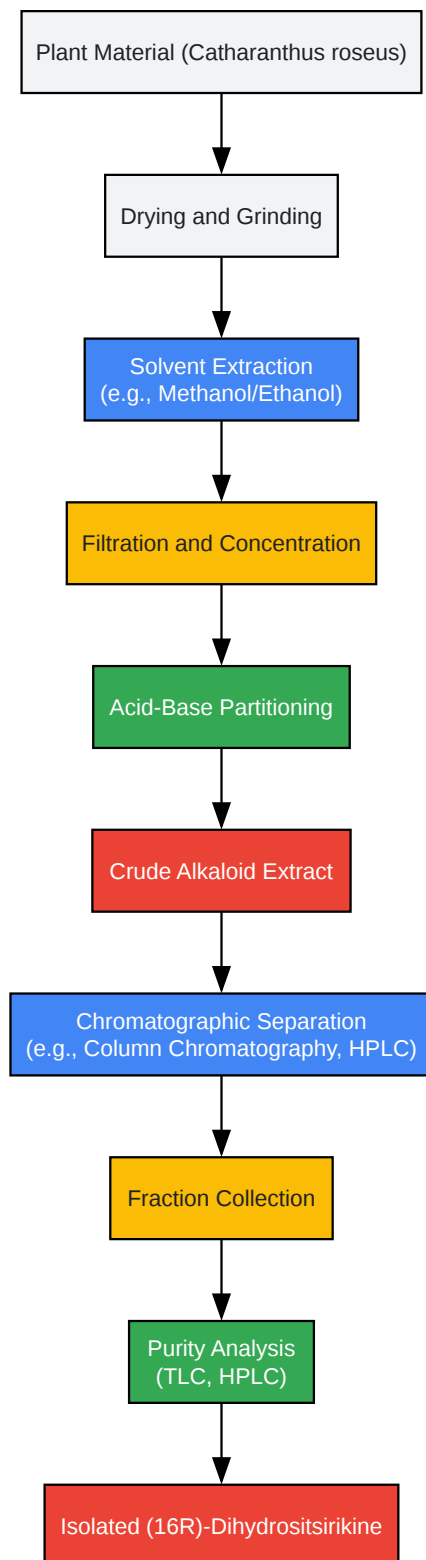
## Experimental Protocols

Detailed experimental protocols for the synthesis and isolation of **(16R)-Dihydrositsirikine** are not extensively documented in publicly accessible literature. However, based on its natural origin and the general procedures for alkaloid extraction, a generalized workflow can be proposed.

## Proposed Isolation Workflow from *Catharanthus roseus*

The isolation of **(16R)-Dihydrositsirikine**, an alkaloid from *Catharanthus roseus*, would typically involve a multi-step process beginning with the extraction from plant material, followed by purification to isolate the target compound.

## General Workflow for Alkaloid Isolation



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Caption: A generalized workflow for the isolation of alkaloids from plant sources.

#### Methodology:

- **Plant Material Preparation:** Aerial parts of *Catharanthus roseus* are collected, dried, and ground into a fine powder to increase the surface area for extraction.
- **Extraction:** The powdered plant material is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, over an extended period. This process can be performed at room temperature or with gentle heating to enhance efficiency.
- **Concentration:** The resulting extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a concentrated crude extract.
- **Acid-Base Partitioning:** The crude extract is dissolved in an acidic aqueous solution to protonate the basic alkaloids, rendering them water-soluble. This solution is then washed with a nonpolar organic solvent to remove neutral and acidic impurities. The pH of the aqueous layer is subsequently raised with a base to deprotonate the alkaloids, which are then extracted into an immiscible organic solvent.
- **Chromatographic Purification:** The crude alkaloid extract is subjected to one or more chromatographic techniques, such as column chromatography over silica gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.
- **Characterization:** The structure and purity of the isolated compound are confirmed using spectroscopic methods, including Mass Spectrometry, NMR, and IR spectroscopy.

## Spectroscopic Data

While detailed, peer-reviewed spectral data for **(16R)-Dihydrositsirikine** is not readily available in the public domain, some resources provide access to mass spectrometry data.

## Mass Spectrometry

A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum for **(16R)-Dihydrositsirikine** is available through the PubChem database.<sup>[1]</sup> This technique provides information on the mass-to-charge ratio of the parent molecule and its fragmentation pattern, which is crucial for structural elucidation and identification.

## Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

As of the latest literature review, detailed  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectral data for **(16R)-Dihydrositsirikine** have not been published in a readily accessible format. Researchers in possession of a pure sample would need to perform these analyses to obtain characteristic spectra.

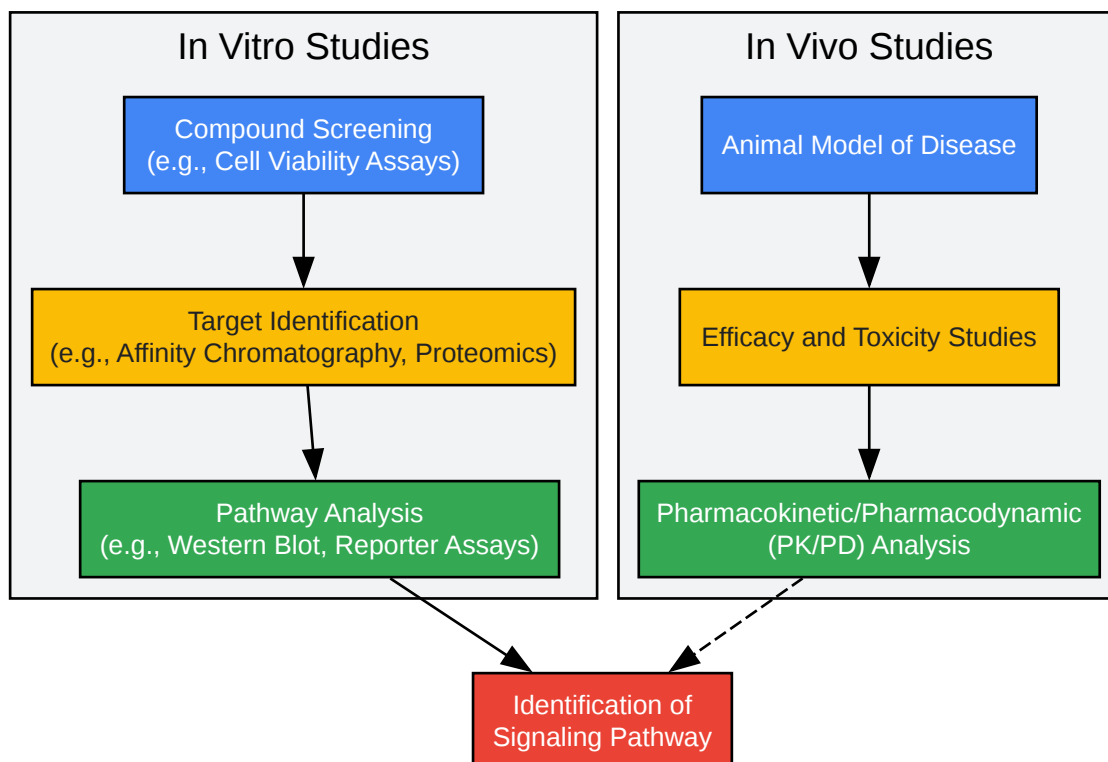
## Biological Activity

The biological activities of **(16R)-Dihydrositsirikine** have not been extensively studied and reported. However, the indoloquinolizine scaffold is a common feature in many alkaloids with a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. Further investigation into the specific biological effects of **(16R)-Dihydrositsirikine** is a promising area for future research.

## Signaling Pathways and Mechanisms of Action

Currently, there is no published information regarding the specific signaling pathways modulated by **(16R)-Dihydrositsirikine** or its mechanism of action. Elucidating these aspects would be a critical step in understanding its potential therapeutic applications. A logical workflow for such an investigation is proposed below.

## Workflow for Elucidating Mechanism of Action



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Caption: A proposed workflow for investigating the mechanism of action of a novel compound.

## Conclusion and Future Directions

**(16R)-Dihydrositsirikine** represents a potentially valuable natural product for further scientific investigation. While its basic physicochemical properties are known, a significant gap exists in the literature regarding its detailed experimental protocols, comprehensive spectroscopic characterization, and biological activity. Future research should focus on the total synthesis of **(16R)-Dihydrositsirikine** to ensure a reliable supply for biological screening, detailed spectroscopic analysis to create a complete data profile, and comprehensive in vitro and in vivo studies to elucidate its pharmacological properties and mechanism of action. Such efforts will be crucial in determining the potential of **(16R)-Dihydrositsirikine** as a lead compound in drug discovery and development.

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## References

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